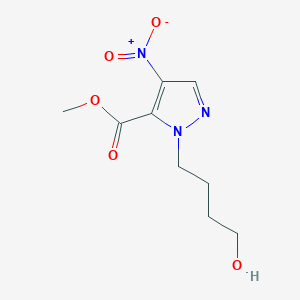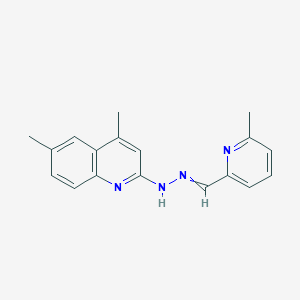
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is a chemical compound with the molecular formula C14H14N4 It is a derivative of pyridine and quinoline, which are both nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone typically involves the condensation reaction between 6-Methyl-2-pyridinecarbaldehyde and 4,6-dimethyl-2-quinolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the hydrazone group with the nucleophile.
科学的研究の応用
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: A related compound with similar structural features but lacking the quinolinylhydrazone group.
4,6-Dimethyl-2-quinolinecarbaldehyde: Another related compound with a quinoline core but different functional groups.
Uniqueness
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is unique due to its combined pyridine and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C18H18N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4,6-dimethyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C18H18N4/c1-12-7-8-17-16(9-12)13(2)10-18(21-17)22-19-11-15-6-4-5-14(3)20-15/h4-11H,1-3H3,(H,21,22) |
InChIキー |
KDNFQYYVOLGCGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NN=CC3=CC=CC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


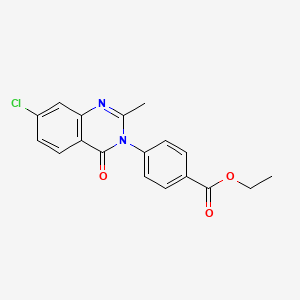
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
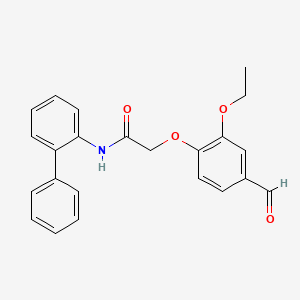
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
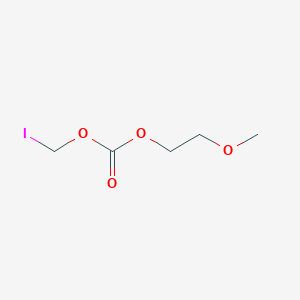
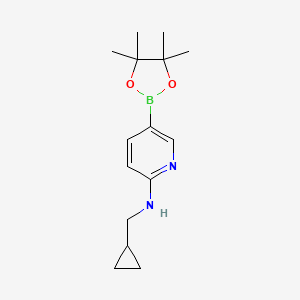
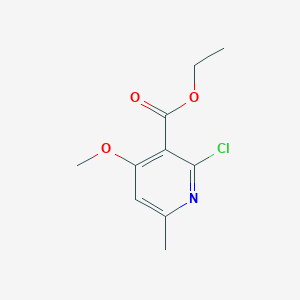
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
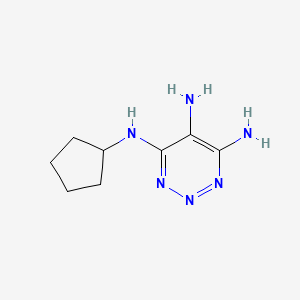
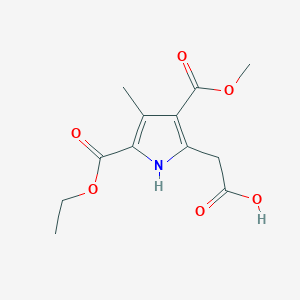

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
